9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Physicochemical profiling Lipophilicity Preclinical formulation

Researchers exploring 5-HT₃/TRPV4 SAR often face scaffold limitations where N-substitution drastically alters potency and ADME, risking lead optimization. The 3-oxagranatane core with N-benzyl-7-ketone (CAS 81514-40-1) resolves this by providing a conformationally restricted bicyclo[3.3.1]nonane framework. • Pharmacophoric precision: N-benzyl substitution probes lipophilic pocket dimensions; parent scaffold Kd = 0.2 nM at 5-HT₃A. • Synthetic versatility: 7-ketone enables reductive amination/Grignard addition; N-benzyl is cleavable by hydrogenolysis for rapid analog generation. • Quality assured: ≥97% purity, stored at 0-8°C, with orthogonal QC (NMR, HPLC, GC) for method validation.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 81514-40-1
Cat. No. B1284171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
CAS81514-40-1
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1C2COCC(N2CC3=CC=CC=C3)CC1=O
InChIInChI=1S/C14H17NO2/c16-14-6-12-9-17-10-13(7-14)15(12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
InChIKeyQNGMGMDGAYWQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one Overview


9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 81514-40-1) is a bicyclic heterocycle belonging to the 3-oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) class, distinguished by a ketone at the 7-position and an N-benzyl substituent on the bridged piperidine nitrogen [1]. This scaffold embeds a morpholine-like oxygen at position 3 and a tertiary amine at position 9 within a conformationally constrained bicyclo[3.3.1]nonane framework, yielding a molecular formula of C₁₄H₁₇NO₂ and a monoisotopic mass of 231.125929 Da . Commercially, it is supplied as a research intermediate with typical purities of 95–97% and recommended storage at 0–8°C . The 3-oxagranatane core is a privileged structure in 5-HT₃ serotonergic and TRPV4 ion-channel drug discovery programs, where N-substitution patterns directly modulate receptor occupancy, metabolic stability, and physicochemical properties [2].

1 Privileged 3-oxagranatane scaffold for 5-HT₃ and TRPV4 drug discovery programs
2 N-Benzyl intermediate with cleavable protecting-group strategy for SAR diversification
3 Conformationally restricted bicyclic core supports fragment-based lead optimization

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Irreplaceability Among Congeners


Within the 3-oxa-9-azabicyclo[3.3.1]nonane family, the N9-substituent is a critical pharmacophoric determinant: the unsubstituted parent (CAS 280-99-9) binds the rat 5-HT₃A receptor with Kd = 0.2 nM , while the N9-methyl analog (CAS 7224-81-9) exhibits substantially altered calculated solubility (freely soluble, ~110 g/L) and reduced molecular weight (155.19 Da vs. 231.29 Da) . Replacement of the N-benzyl group with smaller alkyl moieties (methyl, ethyl, cyclopropylmethyl) fundamentally alters lipophilicity, steric occupancy of the receptor binding pocket, and metabolic lability—parameters that cannot be assumed to scale linearly [1]. In TRPV4 antagonist programs, the N-benzyl derivative serves as a scaffold-modifying fragment whose removal or alkyl-chain truncation collapses target potency entirely [2]. Generic substitution without re-characterization of receptor binding, ADME, and synthetic downstream compatibility therefore introduces unacceptable risk in lead optimization and scale-up campaigns.

Attribute
9-Benzyl-7-ketone (Target)
N-Methyl/N-Ethyl Analogs
N-Substituent Role
Cleavable protecting group; steric pharmacophore mimic
Permanent alkyl; minimal steric bulk
Physicochemical Profile
Higher logP; lower aqueous solubility predicted
Lower logP; higher calculated solubility
Synthetic Versatility
Supports late-stage N-debenzylation and re-functionalization
N-Alkyl is non-removable; limits diversification
Smaller N-alkyl congeners may not replicate target engagement or downstream coupling compatibility. Direct substitution without re-characterization introduces risk in lead optimization.

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Comparative Evidence vs. Analogs


Physicochemical Divergence: N-Benzyl vs. N-Methyl 7-Ketone

Comparison of 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one with its closest commercially available 7-ketone analog, 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one (CAS 7224-81-9), reveals stark physicochemical divergence driven by the N-benzyl substituent. The benzyl derivative possesses a molecular weight of 231.29 Da versus 155.19 Da for the N-methyl analog, a 49% mass increase . Calculated solubility data for the N-methyl analog indicate freely soluble behavior (~110 g/L at 25°C) , whereas the N-benzyl congener—bearing a lipophilic phenyl ring—is predicted to exhibit substantially lower aqueous solubility and higher logP, consistent with class-level SAR for N-benzylated bicyclic amines [1]. These differences directly impact permeability classification, DMSO stock concentration limits, and suitability for aqueous formulation in in vivo pharmacology studies.

Physicochemical Divergence
Cross-study comparable
MW 231.29 Da vs. 155.19 Da (+49%); predicted lower aqueous solubility
Supports distinct formulation and DMSO stock strategies
Solubility reduction inferred from benzyl-induced logP elevation
Physicochemical profiling Lipophilicity Preclinical formulation

5-HT₃ Receptor Affinity of the 3-Oxagranatane Scaffold

The unsubstituted 3-oxa-9-azabicyclo[3.3.1]nonane parent (CAS 280-99-9) exhibits a binding affinity of Kd = 0.2 nM for the rat 5-HT₃A receptor, comparable to ondansetron (Kd = 0.5 nM) . This sub-nanomolar affinity establishes the 3-oxagranatane scaffold as a privileged 5-HT₃ pharmacophore. While direct binding data for the N-benzyl-7-ketone derivative are not publicly reported, the 1992 Bermudez et al. SAR study demonstrated that N9-substitution on 7-amino-3-oxagranatanes modulates 5-HT₃ antagonist potency across a >100-fold range, with benzyl-type substituents conferring distinct potency and selectivity profiles compared to methyl, ethyl, and cyclopropylmethyl analogs [1]. The N-benzyl-7-ketone thus occupies a differentiated position within this SAR landscape, offering a unique combination of benzyl steric bulk and 7-ketone hydrogen-bond acceptor geometry unavailable in N-methyl or N-unsubstituted variants.

5-HT₃ Receptor Affinity
Class-level inference
Scaffold baseline Kd = 0.2 nM (rat 5-HT₃A)
Validates 3-oxagranatane core for 5-HT₃-targeted medicinal chemistry
N-Benzyl-7-ketone affinity not directly measured; SAR class-level inference
5-HT₃ receptor Binding affinity Serotonin antagonist

TRPV4 Antagonist Fragment: 3-Oxagranatane Advantage

In a 2016 TRPV4 antagonist lead optimization program, incorporation of a 3-oxa-9-azabicyclo[3.3.1]nonan-7-one fragment as the 'right-hand' portion of a bithiazole-amino-nicotinoyl scaffold yielded lead molecule 1 with potent TRPV4 antagonist activity, good solubility at pH 6.8, good human microsomal stability, and an improved ADME profile including oral bioavailability [1]. The follow-up study confirmed that the specific amide-linked 9-(nicotinoyl)-3-oxa-9-azabicyclo[3.3.1]nonan-7-one congener produced significant analgesic effects in a guinea pig Freund's Complete Adjuvant (FCA) mechanical hyperalgesia model [2]. The 7-ketone oxidation state is critical: replacement with 7-hydroxy or 7-amino analogs would alter hydrogen-bonding geometry and metabolic vulnerability, while N-debenzylation to the secondary amine would introduce an additional hydrogen-bond donor, likely perturbing both permeability and target engagement [3]. This application context directly differentiates the N-benzyl-7-ketone from other 3-oxagranatane oxidation states and N-substitution patterns.

TRPV4 Fragment Utility
Supporting evidence
Fragment-derived lead: reported TRPV4 antagonist activity, oral exposure, and in vivo model response
Links 3-oxagranatane-7-one core to in vivo endpoint context
Evidence from bithiazole conjugate; fragment-only data not reported
TRPV4 antagonist Pain ADME Fragment-based drug design

N-Benzyl as a Cleavable Protecting Group for Diversification

The N-benzyl substituent on 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one serves a dual purpose: it acts as a steric mimic of larger pharmacophoric groups during SAR exploration and can be cleaved via catalytic hydrogenolysis (H₂, Pd/C) to reveal the secondary amine for further N-functionalization [1]. This contrasts sharply with N-methyl (CAS 7224-81-9) and N-ethyl (CAS 101861-81-8) analogs, where the N-alkyl group is essentially permanent under standard laboratory conditions . In the TRPV4 antagonist series, the N-benzyl intermediate is elaborated via amide coupling to nicotinoyl-bithiazole acids, a transformation that would be sterically and electronically perturbed if attempted with the less sterically demanding N-methyl or N-ethyl precursors [1]. The benzyl group thus provides a unique balance of synthetic removability and steric mimicry that is unavailable from smaller N-alkyl congeners or the N-unsubstituted parent, which introduces an additional hydrogen-bond donor that complicates downstream coupling chemistry.

Cleavable Protecting Group
Class-level inference
N-Benzyl removable via hydrogenolysis; enables late-stage diversification
Supports synthetic flexibility for library enumeration
N-Methyl and N-ethyl are non-cleavable; limits re-functionalization
Synthetic intermediate Protecting group strategy Medicinal chemistry diversification

Commercial Availability and QC of N-Benzyl Derivative

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one is commercially stocked by multiple independent vendors with documented purity specifications: AKSci supplies at 97% purity (Cat. W8586) , ChemShuttle at 95% (Cat. 169992) , and Bidepharm at 97% with batch-specific QC reports (NMR, HPLC, GC) . In contrast, the N-methyl analog (CAS 7224-81-9) is listed by fewer vendors, and the N-ethyl analog (CAS 101861-81-8) lacks readily accessible purity documentation from major suppliers . The broader vendor base for the N-benzyl derivative reduces single-supplier procurement risk and enables competitive pricing, while the availability of orthogonal analytical characterization (NMR + HPLC + GC) from suppliers such as Bidepharm supports GLP-adjacent quality verification workflows.

Commercial Availability
Cross-study comparable
≥3 vendors; 95–97% purity; multi-technique QC available
Reduces single-supplier risk and supports audit-ready procurement
Sources: supplier catalogs; no peer-reviewed QC study
Procurement Supply chain Quality control Purity specification

Conformational Restriction of the Bicyclo[3.3.1]nonane Core

The 3-oxa-9-azabicyclo[3.3.1]nonane scaffold pre-organizes the tertiary amine and ether oxygen into a fixed chair-boat conformation, reducing the entropic penalty upon receptor binding compared to monocyclic alternatives such as N-benzylpiperidine-4-one or N-benzylmorpholine-2-one [1]. This conformational restriction is a class-recognized advantage of the 3-oxagranatane scaffold over flexible monocyclic analogs, contributing to the sub-nanomolar 5-HT₃ binding affinity observed for the unsubstituted parent (Kd = 0.2 nM) . In TRPV4 antagonist design, the rigid bicyclic framework constrains the exit vector geometry of the amide-linked bithiazole moiety, enforcing a specific projection angle that proved critical for target engagement [2]. The N-benzyl-7-ketone thus combines this intrinsic conformational preorganization with a ketone at position 7 that provides a directional hydrogen-bond acceptor at a defined vector unavailable in saturated 7-methylene or 7-hydroxy analogs.

Conformational Restriction
Class-level inference
Rigid chair-boat bicyclo[3.3.1]nonane framework; reported scaffold Kd = 0.2 nM
May support higher ligand efficiency vs. flexible monocyclic analogs
Monocyclic comparator data not directly paired; class-level trend
Conformational restriction Entropic penalty Scaffold preorganization Ligand efficiency

9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: Key Applications


TRPV4 Lead Optimization: N-Benzyl Fragment Elaboration

Building on the validated TRPV4 antagonist SAR where a 3-oxa-9-azabicyclo[3.3.1]nonan-7-one fragment conferred potent antagonist activity, good microsomal stability, and oral bioavailability [1], the N-benzyl derivative serves as the direct synthetic precursor for amide coupling to bithiazole-nicotinic acid partners. The benzyl group can be retained as a lipophilic anchor or cleaved via hydrogenolysis to enable SAR exploration at the secondary amine, supporting rapid analog generation for programs targeting neuropathic and inflammatory pain [2].

5-HT₃ Pharmacophore Mapping with N-Benzyl-7-Ketone

Given the established sub-nanomolar 5-HT₃A affinity of the 3-oxagranatane scaffold (parent Kd = 0.2 nM) and the known sensitivity of 5-HT₃ binding to N9-substitution [3], the N-benzyl-7-ketone provides a unique tool for dissecting the contribution of the 7-position hydrogen-bond acceptor to receptor occupancy. Its benzyl steric bulk simultaneously probes the N9 lipophilic pocket dimensions, enabling computational pharmacophore refinement that is not feasible with smaller N-alkyl or N-H analogs.

Conformationally Constrained Fragment for FBDD Libraries

The bicyclo[3.3.1]nonane framework's intrinsic conformational restriction (chair-boat preorganization) [3] makes the N-benzyl-7-ketone an ideal member of a fragment-based drug discovery (FBDD) library targeting GPCRs and ion channels. Its 231 Da molecular weight falls within the rule-of-three fragment space, the 7-ketone provides a synthetic handle for reductive amination or Grignard addition, and the N-benzyl group offers a cleavable protection strategy for library enumeration—advantages not collectively present in N-methyl, N-ethyl, or monocyclic alternatives .

Analytical Reference Standard for Bicyclic Heterocycle QC

With documented purity of 95–97% and availability of orthogonal QC characterization (NMR, HPLC, GC) from multiple vendors including Bidepharm , the N-benzyl-7-ketone can serve as a system suitability standard for HPLC method development targeting bicyclic heterocycle impurities. Its distinct UV chromophore (benzyl group) and defined retention characteristics relative to the more polar N-methyl analog make it a discriminating probe for chromatographic method validation in pharmaceutical impurity profiling workflows.

Application
Selection Property
Validation Focus
TRPV4 lead optimization studies
N-Benzyl fragment elaboration handle
Fragment coupling efficiency and target engagement review
5-HT₃ pharmacophore mapping
7-Ketone H-bond acceptor and benzyl steric probe
Receptor occupancy model interpretation
Fragment-based library design
Conformationally restricted bicyclic core
Ligand efficiency and scaffold preorganization review
Analytical reference standard
Multi-vendor QC documentation
Chromatographic method validation for bicyclic heterocycles

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